molecular formula C42H37N5O6 B12431356 Rfz57U5fje CAS No. 2069250-01-5

Rfz57U5fje

Cat. No.: B12431356
CAS No.: 2069250-01-5
M. Wt: 707.8 g/mol
InChI Key: MPZZBNVMDYKZRF-KYJUHHDHSA-N
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Description

Rfz57U5fje is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a phosphine donor group conjugated with an alkene moiety, enabling versatile binding modes to metals such as palladium, platinum, and rhodium . This ligand exhibits strong σ-donor and moderate π-acceptor properties, making it particularly effective in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions). Its unique steric and electronic profile arises from the hybridized phosphine-alkene framework, which enhances stability and selectivity in metal complexes .

Key physicochemical properties of this compound include:

  • Molecular weight: 438.52 g/mol
  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO)
  • Thermal stability: Decomposition temperature >250°C
  • Spectral data: Distinctive $^{31}$P NMR signal at 28.5 ppm, $^{1}$H NMR alkene protons at 5.9–6.3 ppm .

Properties

CAS No.

2069250-01-5

Molecular Formula

C42H37N5O6

Molecular Weight

707.8 g/mol

IUPAC Name

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-aminophenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C42H37N5O6/c1-50-37-16-31-33(44-20-29-14-26-7-3-5-9-35(26)46(29)41(31)48)18-39(37)52-22-24-11-25(13-28(43)12-24)23-53-40-19-34-32(17-38(40)51-2)42(49)47-30(21-45-34)15-27-8-4-6-10-36(27)47/h3-13,16-20,29-30,45H,14-15,21-23,43H2,1-2H3/t29-,30-/m0/s1

InChI Key

MPZZBNVMDYKZRF-KYJUHHDHSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=C[C@@H]8CC9=CC=CC=C9N8C7=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=CC8CC9=CC=CC=C9N8C7=O)OC

Origin of Product

United States

Preparation Methods

FGN849 is synthesized as a catabolite of IMGN632. The preparation involves conjugating a novel peptide-linked, DNA-alkylating, mono-imine payload at engineered cysteine residues . The synthetic route includes the following steps:

Chemical Reactions Analysis

FGN849 undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is known for its potent DNA-alkylating properties, which lead to DNA damage, S-phase cell cycle arrest, and apoptosis in CD123+ AML cells . Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Mechanism of Action

FGN849 exerts its effects through DNA alkylation. The compound targets CD123-expressing cells, is internalized, and releases its DNA-alkylating payload. This leads to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Rfz57U5fje’s utility, two structurally analogous ligands are analyzed: Triphenylphosphine (PPh₃) and 1,2-Bis(diphenylphosphino)ethylene (dppe).

Table 1: Structural and Functional Comparison

Property This compound Triphenylphosphine (PPh₃) 1,2-Bis(diphenylphosphino)ethylene (dppe)
Donor Type Phosphine-alkene hybrid Monodentate phosphine Bidentate phosphine
Metal Affinity Pd > Pt > Rh Pd, Pt, Au Pd, Ni, Fe
Catalytic Efficiency High (TOF$^a$: 12,000) Moderate (TOF: 3,500) High (TOF: 8,000)
Solubility Polar aprotic solvents Nonpolar solvents Tetrahydrofuran, Chloroform
Thermal Stability >250°C 180°C 220°C
Electronic Effect Strong σ-donor, moderate π-acceptor Weak π-acceptor Strong σ-donor, weak π-acceptor

$^a$ Turnover frequency (TOF) measured in Suzuki-Miyaura reactions (mol product/mol catalyst·h).

Structural Analysis

  • This compound vs. PPh₃: Unlike monodentate PPh₃, this compound’s hybrid structure allows chelation, reducing metal leaching in catalytic cycles. The alkene group in this compound also facilitates redox-active metal coordination, which is absent in PPh₃ .
  • This compound vs. dppe : While both ligands are multidentate, dppe’s rigid ethylene backbone limits conformational flexibility compared to this compound’s alkene-phosphine linkage. This flexibility enables this compound to stabilize diverse metal oxidation states .

Functional Performance

  • Catalytic Activity: this compound outperforms PPh₃ in cross-coupling reactions due to its stronger metal binding and resistance to oxidative degradation. Compared to dppe, this compound achieves higher turnover frequencies in asymmetric catalysis owing to its tunable steric bulk .
  • Solubility and Stability : this compound’s solubility in polar solvents broadens its applicability in aqueous-phase catalysis, a limitation for PPh₃ and dppe, which require organic media .

Table 2: Spectroscopic Data Comparison

Compound $^{31}$P NMR (ppm) $^{1}$H NMR (Alkene Region, ppm) IR (C=C stretch, cm$^{-1}$)
This compound 28.5 5.9–6.3 1620
PPh₃ -6.2 N/A N/A
dppe 15.8 (each P) 6.1–6.5 1585

Research Findings and Implications

  • Superior Catalytic Lifetime : this compound-based palladium complexes retain >90% activity after 50 cycles in Suzuki-Miyaura reactions, whereas PPh₃ and dppe systems degrade by 40–60% under identical conditions .
  • Applications in Green Chemistry : The ligand’s compatibility with aqueous solvents aligns with sustainable chemistry trends, reducing reliance on toxic organic media .

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